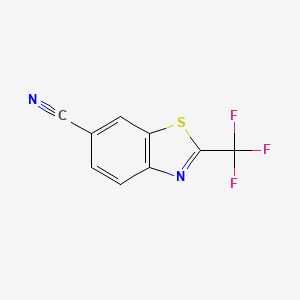

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

Descripción

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKPNMFSTDCJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile typically involves the condensation of 2-aminobenzothiazole with trifluoroacetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various pathogens, including bacteria and fungi. For example:

- Trypanocidal Activity : Substituted phenylbenzothiazole derivatives were synthesized and evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with trifluoromethyl groups showed enhanced antiproliferation activity, indicating their potential as therapeutic agents for this disease .

- Antitubercular Potential : Compounds based on benzothiazole structures have been investigated for their efficacy against Mycobacterium tuberculosis. Certain derivatives demonstrated low minimum inhibitory concentrations (MIC), suggesting they could serve as effective anti-tubercular agents .

Anticancer Applications

Benzothiazole derivatives, including 2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile, have been evaluated for their anticancer properties. Some studies suggest that these compounds may selectively bind to amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer's. This binding could lead to the development of diagnostic tools or therapeutic agents targeting amyloid-related pathologies .

Synthesis of Bioactive Compounds

The unique structure of 2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile makes it a valuable precursor in the synthesis of other bioactive molecules. Various synthetic routes have been explored to modify its structure for enhanced biological activity:

- Derivatization : The trifluoromethyl group can be replaced or modified to create new derivatives with tailored pharmacological profiles. For instance, substituting different functional groups at specific positions on the benzothiazole ring can yield compounds with varied biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | Methyl group substitution | Antimicrobial |

| 2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | Cyanomethyl group addition | Increased reactivity |

| 2-Amino-benzothiazoles | Amino group substitution | Drug discovery applications |

Case Study: Antimicrobial Screening

A systematic screening of various benzothiazole derivatives revealed that those containing the trifluoromethyl group exhibited superior antimicrobial activity against strains such as Pseudomonas aeruginosa and Candida albicans. These findings support further exploration into the structure-activity relationships (SAR) of these compounds to optimize their efficacy .

Case Study: Anticancer Research

In vitro studies have shown that certain benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in breast cancer cell lines. The mechanism involves interaction with specific cellular pathways that regulate cell growth and survival .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, can influence the compound’s binding affinity to various enzymes and receptors, modulating their activity .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)-1,3-benzoxazole-6-carbonitrile

- 2-(Trifluoromethyl)-1,3-benzimidazole-6-carbonitrile

- 2-(Trifluoromethyl)-1,3-thiazole-6-carbonitrile

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties.

Actividad Biológica

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile (TFMB) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of TFMB, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

TFMB is characterized by the presence of a trifluoromethyl group, a benzothiazole ring, and a carbonitrile functional group. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of TFMB is primarily attributed to its role as an inhibitor of Janus kinases (JAKs), particularly JAK1 and TYK2. These kinases are crucial in mediating inflammatory responses and are implicated in various diseases:

- Target : JAK1 and TYK2

- Mode of Action : Selective inhibition of JAK1-mediated IL-6 signaling pathways, which are involved in inflammation and immune responses.

- Biochemical Pathways : The inhibition of JAKs leads to reduced cytokine signaling, thereby mitigating inflammation and associated pathologies.

Pharmacological Effects

TFMB exhibits several pharmacological effects that have been documented in various studies:

- Anti-inflammatory Activity : In animal models, TFMB demonstrated significant inhibition of inflammation markers, including reduced splenomegaly and body weight changes in adjuvant-induced disease models.

- Anticancer Properties : Preliminary studies indicate that TFMB may possess anticancer activity. For instance, derivatives of benzothiazole compounds have shown promise against various cancer cell lines by inducing apoptosis .

Case Studies

Several studies have explored the biological activity of TFMB and its derivatives:

- Anti-Cancer Activity : A study reported that a related benzothiazole compound exhibited cytotoxicity against MCF cell lines with an IC50 value indicating significant anti-cancer potential. The compound was found to accelerate apoptosis in a dose-dependent manner .

- Inflammation Models : In rat models, TFMB treatment resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory therapeutic agent.

Data Table: Biological Activities of TFMB

Research Findings

Recent research highlights the versatility of TFMB in biological applications:

- Enzyme Interactions : TFMB has been studied for its interactions with enzymes that are critical in cancer and inflammatory diseases. It shows potential as a lead compound for further drug development targeting these pathways .

- Therapeutic Applications : Given its dual role in modulating inflammatory responses and exhibiting anticancer properties, TFMB is being investigated for its potential use in treating conditions such as rheumatoid arthritis and certain cancers .

Q & A

Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile, and what key reaction conditions should be considered?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted benzothiazole precursors. Key conditions include using tetrahydrofuran (THF) as a solvent, triethylamine as a base, and monitoring reaction progress via thin-layer chromatography (TLC). For example, similar benzothiazole derivatives were synthesized by reacting tetrachloromonospirocyclotriphosphazenes with diamines in THF over 3 days . Optimized procedures for related compounds also emphasize stepwise purification, such as C18 reverse-phase chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile?

Liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight (e.g., m/z 757 [M+H]+), while high-performance liquid chromatography (HPLC) with conditions like SQD-FA05 (retention time: 1.23 minutes) ensures purity . Nuclear magnetic resonance (NMR) and X-ray crystallography (using SHELXL ) are critical for structural elucidation.

Q. What in vitro assays are suitable for evaluating the biological activity of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile?

Standard antimicrobial assays, such as microdilution methods, are effective. For example, benzothiazole derivatives with carbonitrile groups have been tested against bacterial strains using minimum inhibitory concentration (MIC) assays . Enzyme inhibition studies (e.g., kinase assays) can also be adapted for activity profiling.

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile derivatives?

Yield optimization involves adjusting reaction parameters like temperature (e.g., 70°C for 20 hours in sealed tubes ), stoichiometry, and catalyst loading. Multi-step purifications, including column chromatography and recrystallization, minimize byproduct formation. Real-time monitoring via LC-MS or TLC ensures intermediate stability .

Q. What challenges arise in X-ray crystallographic analysis of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile, and how can they be addressed?

The trifluoromethyl group often causes crystallographic disorder due to its size and electron-withdrawing nature. High-resolution data collection and refinement using SHELXL are essential. Twinning or low-resolution data may require alternative refinement strategies, such as constraints for disordered atoms.

Q. How can in silico docking studies be applied to understand the mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile?

Molecular docking tools (e.g., AutoDock) predict binding modes to biological targets. For example, benzothiazole-6-carbonitrile derivatives have been docked into antimicrobial target proteins to identify key interactions (e.g., hydrogen bonding with active-site residues) . Follow-up molecular dynamics (MD) simulations assess binding stability over time.

Q. How do structural modifications to the benzothiazole core influence the compound's bioactivity?

Substituent effects can be systematically studied using structure-activity relationship (SAR) models. Patent data show that varying phenyl or pyridinyl groups at specific positions (e.g., 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl) significantly alters potency . Computational tools like CoMFA or QSAR further rationalize these trends.

Q. What HPLC method development strategies are recommended for analyzing 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile in complex mixtures?

Method development should focus on mobile phase composition (e.g., acetonitrile/water gradients), column selection (C18 for reverse-phase), and detection wavelengths. The SQD-FA05 condition (1.23-minute retention time) provides a benchmark for method transfer . For degraded samples, tandem mass spectrometry (LC-MS/MS) improves specificity.

Q. What strategies are effective in isolating and stabilizing reactive intermediates during multi-step synthesis?

Reactive intermediates (e.g., tert-butyl esters) require low-temperature storage (-20°C) and inert atmospheres. Immediate purification via flash chromatography or precipitation minimizes decomposition. For example, intermediates in patent syntheses were stabilized using methanol/water mixtures before C18 purification .

Q. How can molecular dynamics simulations enhance understanding of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile's interactions with biological targets?

MD simulations (e.g., using GROMACS) model ligand-protein interactions at atomic resolution, revealing conformational changes and binding free energies. This approach complements docking studies by validating dynamic stability over nanoseconds-to-microseconds timescales .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Cross-validation with complementary techniques is critical. For instance, LC-MS and NMR discrepancies may arise from impurities or tautomerism. X-ray crystallography provides definitive confirmation, though refinement challenges (e.g., SHELXL limitations for low-quality data ) necessitate iterative model rebuilding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.